1-Naphthylamine, N-(2-imidazolin-2-YL)-
Overview
Description
1-Naphthylamine, N-(2-imidazolin-2-YL)- is a chemical compound that has garnered attention due to its unique structure and diverse applications. This compound features a naphthylamine moiety linked to an imidazoline ring, which imparts distinct chemical and physical properties. It is used in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Naphthylamine, N-(2-imidazolin-2-YL)- typically involves the reaction of 1-naphthylamine with an imidazoline derivative. One common method includes the condensation of 1-naphthylamine with ethylenediamine in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out under mild conditions, often using solvents like ethanol or water . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Naphthylamine, N-(2-imidazolin-2-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the imidazoline ring to imidazole or other derivatives.
Substitution: The naphthylamine moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, to form substituted derivatives.
Major products formed from these reactions include imidazole derivatives and substituted naphthylamine compounds.
Scientific Research Applications
1-Naphthylamine, N-(2-imidazolin-2-YL)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, N-(2-imidazolin-2-YL)- involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with imidazoline receptors, which are involved in various physiological processes. This interaction can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Naphthylamine, N-(2-imidazolin-2-YL)- can be compared with other imidazoline derivatives, such as:
2-Imidazoline: A simpler imidazoline derivative with similar chemical properties but different biological activities.
1,3-Bis(imidazolin-2-yl)benzene: A more complex derivative used as a chiral ligand in asymmetric synthesis.
The uniqueness of 1-Naphthylamine, N-(2-imidazolin-2-YL)- lies in its naphthylamine moiety, which imparts distinct chemical and biological properties compared to other imidazoline derivatives.
Properties
IUPAC Name |
N-naphthalen-1-yl-4,5-dihydro-1H-imidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h1-7H,8-9H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSIGGCDCSNCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197170 | |
Record name | 1-Naphthylamine, N-(2-imidazolin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4751-46-6 | |
Record name | 1-Naphthylamine, N-(2-imidazolin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004751466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthylamine, N-(2-imidazolin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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